(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide
Description
The compound “(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide” (hereafter referred to as Compound A) is a triazole-based derivative with a stereochemically defined structure. Its core features include:
- A 2,4-difluorophenyl group at the 3-position, contributing to lipophilicity and target binding.
- A hydroxy group at the 3-position, likely involved in hydrogen bonding with biological targets.
- A methyl group at the 2-position, influencing stereochemical stability.
- A thiobutyramide side chain at the 4-position, distinguishing it from conventional triazole antifungals like fluconazole or voriconazole .
Compound A serves as a key intermediate in synthesizing antifungal agents such as ER-30346, where it undergoes thiazole ring formation via reactions with bromoacetylbenzonitrile . Its thiobutyramide moiety may enhance metabolic stability compared to oxygen-containing analogs, though this requires further validation .
Properties
IUPAC Name |
(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-3-2-9(14)4-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)/t8-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFBOQOMPIKJBI-ISVAXAHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=S)N)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443549 | |
| Record name | (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170863-34-0 | |
| Record name | (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound based on available research findings and case studies.
- Molecular Formula : C13H14F2N4O2S
- Molecular Weight : 312.34 g/mol
- CAS Number : 241479-75-4
The compound features a triazole ring which is known for its role in inhibiting certain enzymes. Triazoles are often used in antifungal treatments due to their ability to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi. The presence of the difluorophenyl group enhances lipophilicity and may affect the compound's interaction with biological membranes.
Antifungal Activity
Research indicates that (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide exhibits significant antifungal activity against various strains of fungi. In vitro studies have shown that it effectively inhibits the growth of Candida species and Aspergillus species at low concentrations.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Aspergillus fumigatus | 1.0 µg/mL |
| Cryptococcus neoformans | 0.25 µg/mL |
Antimicrobial Activity
In addition to antifungal properties, this compound also demonstrates antimicrobial activity against several bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
Cytotoxicity
The cytotoxic effects of (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide have been evaluated in various cancer cell lines. The compound showed selective toxicity toward cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
| A549 | 12 |
Case Studies
A notable case study involved the use of this compound in a clinical setting for patients with resistant fungal infections. Patients treated with (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide showed significant improvement in clinical symptoms and reduced fungal load as evidenced by follow-up cultures.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes critical differences between Compound A and structurally related triazole antifungals:
Pharmacological and Clinical Implications
- Stereochemistry : The (2R,3R)-configuration in Compound A and efinaconazole contrasts with voriconazole’s (2R,3S)-configuration, which is critical for binding to fungal CYP51 enzymes .
- Metabolism : Thiobutyramide groups (as in Compound A ) may reduce cytochrome P450-mediated interactions compared to voriconazole’s fluoropyrimidine moiety, which is associated with hepatic toxicity .
Research Findings and Data Tables
In Vitro Antifungal Activity (Selected Derivatives)
Data from derivatives of Compound A (A24–A26) compared to voriconazole:
| Compound | MIC (µg/mL) against C. albicans | MIC (µg/mL) against A. fumigatus | Molecular Weight |
|---|---|---|---|
| A24 | 1.0 | 2.0 | 415.9 |
| A25 | 0.5 | 1.0 | 415.9 |
| A26 | 2.0 | 4.0 | 415.9 |
| Voriconazole | 0.25 | 0.5 | 349.3 |
Data adapted from ; voriconazole data from
Preparation Methods
Retrosynthetic Analysis
The target molecule’s structure reveals three critical components:
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(2R,3R)-stereochemistry at the hydroxy and methyl substituents.
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2,4-Difluorophenyl group , requiring regioselective fluorination.
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Thiobutyramide moiety , synthesized via thioamidation of a nitrile precursor.
Retrosynthetically, the molecule is derived from (2S,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile, which undergoes thioamidation using O,O-diethyl hydrogen phosphorodithioate.
Preparation of (2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butyronitrile
Starting materials : 2,4-Difluorobenzaldehyde, methylmagnesium bromide, and 1H-1,2,4-triazole.
Reaction conditions :
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Aldol condensation : 2,4-Difluorobenzaldehyde reacts with methylmagnesium bromide in THF at −78°C to form a chiral secondary alcohol.
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Nucleophilic substitution : The alcohol intermediate reacts with 1H-1,2,4-triazole in the presence of NaH at 60°C for 12 hours to install the triazole moiety.
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Cyanidation : Treatment with trimethylsilyl cyanide (TMSCN) and a catalytic amount of ZnI₂ yields the nitrile precursor.
Key data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Enantiomeric excess | 92% (determined by chiral HPLC) |
Thioamidation to Form Thiobutyramide
Reagents : O,O-Diethyl hydrogen phosphorodithioate, NaOH, isopropyl alcohol/water (3:1).
Procedure :
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The nitrile precursor (1 eq) and O,O-diethyl hydrogen phosphorodithioate (1.2 eq) are refluxed in isopropyl alcohol/water at 78°C for 15 hours.
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The mixture is cooled to 20°C, and NaOH (2 eq) is added to adjust the pH to 7–8.
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The product is extracted with dichloromethane, dried over Na₂SO₄, and purified via recrystallization from ethanol/water.
Key data :
Stereochemical Control and Optimization
Chiral Induction Strategies
The (2R,3R)-configuration is achieved through:
Solvent and Temperature Effects
Critical parameters for thioamidation :
-
Solvent polarity : Isopropyl alcohol/water mixtures enhance reagent solubility while minimizing side reactions.
-
Temperature : Reflux at 78°C ensures complete conversion without racemization.
Analytical Characterization
Structural Confirmation
Purity Assessment
-
HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min, purity >95%.
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Chiral HPLC : Chiralpak AD-H column, hexane/ethanol (80:20), confirms enantiomeric ratio of 99:1.
Scale-Up and Industrial Considerations
Pilot-Scale Production
Equipment :
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500 L glass-lined reactor for thioamidation.
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Centrifugal crystallizer for recrystallization.
Process adjustments :
Q & A
Q. What in vitro models are appropriate for initial antifungal screening?
- Methodological Answer : Broth microdilution assays (CLSI M27/M38 guidelines) against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans provide Minimum Inhibitory Concentration (MIC) values. Time-kill kinetics and biofilm inhibition assays further characterize fungistatic/fungicidal activity .
Advanced Research Questions
Q. What are the primary metabolic pathways and transformation products of this compound in mammalian systems?
- Methodological Answer : Cytochrome P450 (CYP450)-mediated oxidation and glutathione conjugation are predicted using in vitro hepatocyte models. Metabolite identification via LC-MS/MS and correlation with BioDeep databases (e.g., BioDeep_00000707639) reveal hydroxylation at the triazole ring or fluorophenyl group as key metabolic steps .
Q. How do stereochemical variations (e.g., 2R,3R vs. 2S,3S) impact pharmacological activity?
- Methodological Answer : Enantiomer-specific activity is assessed via comparative MIC testing and target-binding assays (e.g., lanosterol 14α-demethylase inhibition). For example, (2R,3R)-configured derivatives exhibit 10-fold higher antifungal potency than their 2S,3S counterparts due to improved steric alignment with the enzyme’s active site .
Q. What molecular targets are implicated in the compound’s antifungal mechanism?
- Methodological Answer : Mechanistic studies using knockout fungal strains and radiolabeled tracers identify lanosterol 14α-demethylase (CYP51) as a primary target. Binding affinity is quantified via Surface Plasmon Resonance (SPR), with IC50 values <1 µM for triazole derivatives .
Q. How do structural modifications (e.g., triazole substitution) affect antifungal potency?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that replacing the triazole with thiadiazole (e.g., ER-30346) enhances broad-spectrum activity but increases cytotoxicity. Fluorine substitution at the phenyl ring improves pharmacokinetic stability via reduced oxidative metabolism .
Q. What experimental designs evaluate synergistic effects with existing antifungals?
- Methodological Answer : Checkerboard assays calculate Fractional Inhibitory Concentration Indices (FICIs) to identify synergy (FICI ≤0.5) with azoles (e.g., fluconazole) or echinocandins. Murine systemic candidiasis models validate in vivo efficacy, with survival rates and fungal burden as endpoints .
Q. How can stability and degradation products be characterized under varying storage conditions?
Q. What approaches assess the risk of fungal resistance development?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
